molecular formula C12H12N2O B2470319 N-(4-methoxyphenyl)pyridin-4-amine CAS No. 35488-09-6

N-(4-methoxyphenyl)pyridin-4-amine

Cat. No.: B2470319
CAS No.: 35488-09-6
M. Wt: 200.241
InChI Key: INXBNBZNGNIUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)pyridin-4-amine is a heterocyclic compound featuring a pyridine ring substituted with a 4-methoxyphenylamine group. Its synthesis typically involves nucleophilic aromatic substitution between 4-aminopyridine and 4-methoxyphenyl halides, followed by purification via high-performance liquid chromatography (HPLC) to achieve high purity (>99%) . Structural confirmation is achieved through techniques such as $^{13}\text{C}$-NMR, as demonstrated in Figure S10.1 (see ) .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methoxyphenyl)pyridin-4-amine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production .

Chemical Reactions Analysis

N-Alkylation Reactions

The secondary amine undergoes alkylation to form tertiary amines, enhancing biological activity in pharmaceutical applications.

Table 1: Alkylation Reactions

ReagentConditionsProductBiological Activity (GI₅₀, μM)Reference
Methyl iodideDMF, K₂CO₃, 130°C, 4 hrN-Methyl-N-(4-methoxyphenyl)pyridin-4-amine1.55–2.20 (A549, KB cells)
Ethyl bromideToluene, NaOtBu, Pd(PPh₃)₂Cl₂N-Ethyl derivatives0.19–0.41 (DU145 cells)

Key findings:

  • Alkylation improves tubulin polymerization inhibition by 10-fold compared to parent compounds .

  • Steric bulk at the nitrogen correlates with enhanced cytotoxic activity .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution at the 3-position due to electron-donating effects from the amine group.

Table 2: Electrophilic Substitution Reactions

ReagentConditionsProductYieldReference
HNO₃ (fuming)H₂SO₄, 0°C, 2 hr3-Nitro-N-(4-methoxyphenyl)pyridin-4-amine78%
Br₂ (1 eq)CHCl₃, FeCl₃, 25°C, 1 hr3-Bromo derivative65%

Mechanistic insights:

  • Nitration occurs via a Wheland intermediate stabilized by resonance with the methoxy group .

  • Bromination shows para-directing effects on the pyridine ring .

Oxidation Reactions

The amine group is susceptible to oxidation, forming nitroso/nitro derivatives under controlled conditions.

Table 3: Oxidation Pathways

Oxidizing AgentConditionsProductApplicationReference
KMnO₄H₂O, 80°C, 3 hrN-(4-Methoxyphenyl)pyridin-4-nitroamineIntermediate for explosives
H₂O₂ (30%)AcOH, 50°C, 6 hrNitroso derivativeFluorescent probes

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridine ring:

Table 4: Catalytic Coupling Reactions

Reaction TypeConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 120°C5-Aryl-N-(4-methoxyphenyl)pyridin-4-amine82%
Buchwald-HartwigPd(OAc)₂, Xantphos, NaOtBu, toluene, refluxN-Arylpiperazine derivatives56–74%

Optimized parameters:

  • Xantphos ligand increases coupling efficiency by 40% compared to dppp .

  • Microwave irradiation reduces reaction time from 8 hr to 30 min .

Reduction Pathways

The pyridine ring can be partially reduced under hydrogenation conditions:

Table 5: Reduction Reactions

ReductantConditionsProductSelectivityReference
H₂ (1 atm)Pd/C, EtOH, 25°C, 12 hr1,2,3,4-Tetrahydropyridine derivative>90%
NaBH₄MeOH, 0°C, 2 hrPiperidine analogue68%

Supramolecular Interactions

Crystal engineering studies reveal:

  • Intramolecular N–H⋯N hydrogen bonds (2.18 Å) stabilize planar conformations .

  • C–H⋯π interactions (2.37 Å) dominate crystal packing .

Energy Framework Analysis

Interaction TypeContribution (%)Energy (kJ/mol)
H⋯H54.2−75.1
C⋯H28.7−39.8
O⋯H17.1−23.4

Biological Activity Correlations

Structure-activity relationship (SAR) studies demonstrate:

  • N-Alkyl groups : Methyl > Ethyl > Isopropyl (IC₅₀ for tubulin inhibition: 1.4 vs. 2.1 vs. >10 μM) .

  • 3-Substituents : NO₂ (GI₅₀ 0.26 μM) > COOMe > CN (>10 μM) .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4-methoxyphenyl)pyridin-4-amine involves several chemical reactions and methodologies. It has been reported that derivatives of this compound can be synthesized through multi-step processes involving reactions with different amines and pyridine derivatives. The compound exhibits a boiling point that is yet to be documented in the literature, but it is typically stored in dark conditions under inert atmospheres to prevent degradation .

Antitumor Activity

Research indicates that this compound derivatives show significant cytotoxic activity against various human tumor cell lines. For instance, studies have demonstrated that certain derivatives exhibit submicromolar GI50 values, indicating potent antitumor effects. For example:

CompoundCell Line TestedGI50 (μM)
N-(4-methoxyphenyl)-3-nitropyridin-2-amineA5492.40
N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amineDU1451.55
N-(4-methoxyphenyl)-N-alkyl derivativesKB0.19

These compounds were found to inhibit tubulin assembly, competing with colchicine binding sites, which is crucial for cancer cell proliferation .

Potential Drug Development

Given its biological activity, this compound is being explored as a potential lead compound for drug development targeting various cancers. Its structural modifications have been studied to enhance potency and selectivity against specific cancer types .

Inhibitors of Protein Arginine Methyltransferase (PRMT5)

Recent studies have also identified its derivatives as inhibitors of PRMT5, an enzyme implicated in various cancers. Compounds derived from this compound showed high potency in biochemical assays, suggesting their potential role in targeted cancer therapies .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in preclinical settings:

  • Study on Tubulin Polymerization Inhibition : A series of synthesized compounds were evaluated for their ability to inhibit tubulin polymerization in vitro, demonstrating significant inhibition comparable to established drugs .
  • In Vivo Efficacy : In animal models, certain derivatives exhibited reduced tumor growth rates when administered at specific dosages, further supporting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Heterocyclic Cores

Pyridine vs. Piperidine Derivatives

  • N-(4-Methoxyphenyl)piperidin-4-amine (–12): Replaces the pyridine ring with a piperidine ring, altering electronic properties and conformational flexibility.

Pyrrolo[2,3-d]pyrimidine Derivatives ():

  • Compounds like N-(4-methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit antimitotic activity by binding to tubulin’s colchicine site.
  • Demonstrated nanomolar-range growth inhibition (GI$_{50}$) in cancer cells, overcoming resistance mechanisms such as P-glycoprotein overexpression .

Thiazol-2-yl Derivatives ():

  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide ():
    • Displays cardioprotective properties, outperforming reference drugs Levocarnitine and Mildronate in mitigating hypoxia-induced muscle contraction .
  • N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine ():
    • Features a thiazole-pyridine hybrid structure, with PubChem ID 714205 and ChEMBL ID 1533602, though biological data are unspecified .

Pharmacological Activities

Compound Name Core Structure Key Biological Activity Potency/Outcome Reference
N-(4-Methoxyphenyl)pyridin-4-amine Pyridine Not explicitly reported
N-(4-Methoxyphenyl)-N,2-dimethyl-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolopyrimidine Antimitotic, anticancer GI$_{50}$: Nanomolar range
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide Thiazole Cardioprotective Superior to Levocarnitine
Despropionyl 4-Methoxyfentanyl Piperidine Opioid (assumed) Legislative concerns noted

Physicochemical Properties

  • Solubility : Ionic piperazin-1-ium salts () exhibit enhanced water solubility due to charge-assisted hydrogen bonding, whereas neutral pyridine/thiazole analogs likely require organic solvents .
  • Crystallinity: Piperazin-1-ium salts form edge-fused centrosymmetric rings via N–H···O and O–H···O interactions, with dihedral angles between aryl rings ranging from 62.3° to 68.4° .

Biological Activity

N-(4-methoxyphenyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a 4-methoxyphenyl group. Its molecular formula is C13_{13}H14_{14}N2_2O, and it has been synthesized through various methods, including microwave-assisted processes that enhance yield and purity.

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with several key biological targets:

  • Tubulin Polymerization : The compound has shown potential as an inhibitor of tubulin polymerization, which is crucial in cancer therapy. By disrupting microtubule formation, it may impede cancer cell proliferation.
  • Inflammatory Mediators : It inhibits the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB).

Pharmacokinetics

This compound is a solid at room temperature with moderate solubility in organic solvents. Its pharmacokinetic profile indicates that it can effectively penetrate biological membranes, suggesting favorable absorption characteristics for therapeutic applications.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
AnticancerInhibits cell proliferation in colorectal cancer cell lines (HT-29 and Caco-2)
Anti-inflammatoryReduces inflammation by inhibiting key mediators
Tubulin InhibitionDisrupts microtubule dynamics, affecting cancer cell viability

Anticancer Activity

A study evaluated the antiproliferative effects of this compound analogs on human colorectal cancer cell lines. At concentrations of 5 and 10 µM, certain derivatives exhibited inhibitory effects comparable to established anticancer agents like MPC-6827. This suggests that modifications in the molecular structure can enhance or diminish biological efficacy .

Anti-inflammatory Properties

Research has demonstrated that this compound significantly reduces markers of inflammation in vitro. The compound's ability to inhibit TNF-α and NF-κB pathways indicates its potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)pyridin-4-amine, and how can reaction conditions be tuned to maximize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, alkylation of pyridin-4-amine derivatives with 4-methoxyphenyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Catalysts like Co(II) acetate (used in analogous heterocyclic syntheses) improve regioselectivity and efficiency . Optimization parameters include temperature (80–120°C), solvent polarity (DMF > THF), and reaction time (6–12 hours). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃) and pyridine/amine proton environments. Aromatic protons appear as distinct multiplets (δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 215.1).
  • X-ray Crystallography : Resolves molecular packing and bond angles, especially when co-crystallized with metals (e.g., zirconium sulfophenylphosphonate matrices) .

Q. What preliminary biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer : The 4-methoxyphenyl and pyridine moieties suggest affinity for enzymes/receptors like cholinesterases or serotonin receptors. In silico docking (AutoDock Vina) with homology models can prioritize targets. For example, piperidine/pyridine derivatives show inhibition of acetylcholinesterase (IC₅₀ ~10 μM) . Preliminary in vitro assays (e.g., enzyme inhibition kinetics) should validate hypotheses .

Advanced Research Questions

Q. How can computational modeling resolve electronic and steric effects influencing reactivity in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). Solvent effects (PCM model) refine reaction pathways, such as electrophilic substitution at the pyridine ring. MD simulations (AMBER) assess binding dynamics with biological targets .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?

  • Methodological Answer : Twinning or disordered solvent molecules complicate refinement. SHELXL (via Olex2) applies restraints for anisotropic displacement parameters and hydrogen bonding. For example, the methoxy group’s rotational freedom may require ISOR/SADI constraints. High-resolution data (<1.0 Å) improve reliability, and TWIN/BASF commands resolve twinning .

Q. How does regioselectivity in functionalization (e.g., nitration or sulfonation) of this compound depend on substituent electronic effects?

  • Methodological Answer : The electron-rich 4-methoxyphenyl group directs electrophiles to the pyridine’s meta position. Nitration (HNO₃/H₂SO₄) at 50°C yields 3-nitro derivatives, confirmed by NOESY correlations. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates. Competitive experiments with isotopic labeling (¹⁵N) track pathway dominance .

Properties

IUPAC Name

N-(4-methoxyphenyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXBNBZNGNIUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of 4-chloropyridine hydrochloride (2 g) and 4-methoxyaniline (4.9 g) was heated at 140° C. for 5 hours. After cooling the residue was dissolved in dichloromethane (250 ml), the solution extracted with water (2×100 ml). The aqueous extracts were treated with sodium hydroxide solution and then extracted with ethyl acetate (4×100 ml). The combined organic extracts were washed with water, and saturated sodium chloride solution, then dried and the solvent evaporated. Purification by flash chromatography on silica, eluting with 10% v/v methanol/dichloromethane gave 4-(4-pyridylamino)-methoxybenzene, 2 g, as a fawn solid: m.p. 159°-160° C.; NMR (d6DMSO) δ8.47 (1H, s), 8.09 (2H, d), 7.10 (2H, d), 6.92 (2H, d), 6.70 (2H, dd), 3.73 (3H, s); m/e 201 (M+H)+ ; calculated for C12H12 N2O3 : C, 72.0; H, 6.0; N, 14.0. found: C, 71.4; H, 6.1; N, 13.8%.
Name
4-chloropyridine hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1-(4-pyridinium chloride hydrochloride (10.0 g, 0.04 mol) and p-anisidine (4.9 g, 0.04 mol) is heated at 150° C. until the pyridine stops distilling. The resulting black oil is allowed to cool to room temperature during which time it solidifies. The solid is broken into a powder and repeatedly washed with acetone until the color is light brown. Recrystallization from isopropanol gives the product as a yellow powder, mp 129°-134° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.